molecular formula C22H19ClN2O5 B2845329 methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758704-41-5

methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No. B2845329
CAS RN: 758704-41-5
M. Wt: 426.85
InChI Key: IJNPHAALZSOWAG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The presence of multiple rings in the compound, including a pyridine ring and a furan ring, suggests that the compound is likely to be planar or nearly planar. The electron-donating amino group and the electron-withdrawing carboxylate ester group could contribute to the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. The amino group is a strong nucleophile and could participate in nucleophilic substitution reactions. The ester group could undergo hydrolysis, transesterification, and other typical ester reactions .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of an ester group could make the compound relatively polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study focused on synthesizing ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives via a one-pot three-component reaction. This process is significant for the synthesis of fluorinated fused heterocyclic compounds, which may have relevance to the compound due to structural similarities (Wang et al., 2012).
  • Another research article described the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate, leading to the synthesis of various heterocyclic compounds. This study highlights methods relevant to the synthesis of compounds structurally related to the specified compound (Brown & Cowden, 1982).

Potential Biological Activities

  • In a study synthesizing novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, researchers found that some of these compounds exhibited higher anticancer activity than reference drugs. This suggests the potential biological activity of compounds with similar structures (Hafez, El-Gazzar, & Al-Hussain, 2016).

Chemical Transformations and Reactions

  • A study described the synthesis of 5-Aminofuro[3,2-c]pyridinium tosylates and subsequent chemical transformations. This research provides insight into the types of reactions and derivatives possible with compounds containing similar furo[3,2-c]pyridine structures (Bencková & Krutošíková, 1999).

Applications in Medicinal Chemistry

  • Research into the synthesis of various heterocyclic compounds, including pyrazolo[3,4-b]pyridine derivatives, has been driven by their potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. This implies that compounds like methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate may have similar applications (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5/c1-12-10-16-18(21(26)25(12)11-13-6-5-9-29-13)17(14-7-3-4-8-15(14)23)19(20(24)30-16)22(27)28-2/h3-10,17H,11,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNPHAALZSOWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3Cl)C(=O)N1CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

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